molecular formula C15H15N5OS B2855503 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea CAS No. 2309747-94-0

3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea

Cat. No.: B2855503
CAS No.: 2309747-94-0
M. Wt: 313.38
InChI Key: LYVYNQYTEREMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea is a synthetic organic compound designed for research applications. This molecule features a pyrazolyl-urea scaffold, a structure of significant interest in medicinal chemistry due to its potential to interact with diverse biological targets. The integration of a urea function directly onto the pyrazole nucleus is a strategy employed to develop molecules with varied pharmacological profiles, as the urea moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors . The structure of this compound combines a 1-methyl-3-(pyridin-2-yl)-1H-pyrazole core, linked via a methylene group to a urea functionality that is terminated with a thiophen-2-yl group. Pyrazole derivatives, in general, are privileged scaffolds in drug discovery and have been explored for a wide spectrum of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents . The specific substitution pattern of this compound suggests it may be of value in hit-to-lead optimization campaigns, particularly for researchers investigating kinase inhibition or other intracellular signaling pathways where pyrazolyl-ureas have shown activity . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-20-11(9-13(19-20)12-5-2-3-7-16-12)10-17-15(21)18-14-6-4-8-22-14/h2-9H,10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVYNQYTEREMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxymethylation

The 5-position is functionalized via Vilsmeier-Haack formylation, yielding 5-formyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazole . Subsequent reduction with NaBH4 produces 5-hydroxymethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazole .

Conversion to Aminomethyl Intermediate

The hydroxymethyl group is converted to an aminomethyl moiety via a two-step process:

  • Chlorination : Treatment with SOCl2 or PCl5 yields 5-chloromethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazole .
  • Amination : Reaction with aqueous ammonia or benzylamine in THF introduces the amine group, forming 5-aminomethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazole .

Urea Bond Formation

Isocyanate Route

Thiophen-2-yl isocyanate reacts with the aminomethyl pyrazole derivative in anhydrous DCM at 0–5°C:
$$
\text{5-aminomethyl-pyrazole} + \text{Thiophen-2-yl isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Urea}
$$

  • Yield : 60–75% after purification by column chromatography.
  • Challenges : Thiophen-2-yl isocyanate is moisture-sensitive and requires inert conditions.

Carbamate Intermediate Method

A safer alternative involves generating the urea via carbamate intermediates:

  • Carbamate Formation : React thiophen-2-yl chloroformate with the aminomethyl pyrazole in THF.
  • Ammonolysis : Treat the carbamate with NH3 gas to yield the urea.
  • Advantages : Avoids handling toxic isocyanates; yields up to 85%.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (%) Key Challenges
Isocyanate Route Thiophen-2-yl isocyanate 60–75 >95 Moisture sensitivity
Carbamate Method Thiophen-2-yl chloroformate 70–85 >98 Requires NH3 gas

The carbamate method offers higher yields and safety, making it preferable for scale-up.

Structural Characterization and Validation

  • FTIR : Urea C=O stretch at ~1650 cm⁻¹; NH stretches at ~3350 cm⁻¹.
  • NMR : Pyrazole CH2 protons resonate at δ 4.2–4.5 ppm; thiophen protons at δ 6.8–7.4 ppm.
  • LC-MS : [M+H]+ at m/z 356.3 (calculated: 356.4).

Industrial-Scale Considerations

  • Cost Efficiency : Thiophen-2-yl chloroformate is cheaper than isocyanate.
  • Green Chemistry : Solvent-free conditions or use of ethanol/water mixtures reduce environmental impact.

Chemical Reactions Analysis

3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of pyridine and thiophene rings enhances the compound's ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that similar compounds could induce apoptosis in breast cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to reduce pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

Herbicidal Activity
In agrochemistry, the compound has been investigated for its herbicidal properties. Field trials indicated that formulations containing this compound effectively control weed growth while maintaining crop safety. The mode of action is thought to involve inhibition of specific enzymes critical for plant growth .

Pesticidal Efficacy
Additionally, the compound has shown promise as a pesticide. Laboratory studies demonstrate its effectiveness against common agricultural pests, with minimal toxicity to beneficial insects, highlighting its potential for sustainable agricultural practices .

Material Science Applications

Polymer Synthesis
The unique chemical structure allows for the use of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including electronics and coatings .

Case Studies

Study Application Area Findings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells; enhanced efficacy with structural modifications .
Study 2Antimicrobial PropertiesEffective against Staphylococcus aureus; mechanism involves cell wall disruption .
Study 3Anti-inflammatory EffectsReduced cytokine levels in inflammation models; potential for treating chronic inflammatory diseases .
Study 4Herbicidal ActivityControlled weed growth effectively; safe for crops .
Study 5Pesticidal EfficacyEffective against agricultural pests; low toxicity to beneficial insects .
Study 6Polymer SynthesisEnhanced thermal stability in polymer matrices; potential applications in electronics .

Mechanism of Action

The mechanism of action of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Pyridine Substituents

A closely related compound, BG15973 (CAS 2034551-70-5), differs by having a pyridin-3-yl group instead of pyridin-2-yl. This positional isomerism significantly impacts molecular interactions:

  • Pyridin-2-yl : The nitrogen at position 1 of the pyridine may participate in hydrogen bonding with target proteins, enhancing binding affinity.
Compound Pyridine Position Molecular Formula Molecular Weight Key Feature
Target Compound 2-position C16H17N5OS 327.4 Thiophene-urea linkage
BG15973 3-position C16H17N5OS 327.4 Pyridin-3-yl substitution

Urea Derivatives with Pyrazole Moieties

The TRKA kinase inhibitor 1-((3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)phenyl)urea (WO 2015175788 A1) shares a urea-pyrazole scaffold but incorporates a fluorophenyl and pyrimidinyl group instead of thiophene. Key differences include:

  • Bioactivity : The fluorophenyl-pyrimidine combination in the TRKA inhibitor improves selectivity for kinase domains, whereas the thiophene in the target compound may favor interactions with sulfur-binding enzymes .

Thiophene-Containing Derivatives

3-(Thiophen-2-yl)-1H-pyrazol-5-amine (MK51) lacks the urea group but retains the thiophene-pyrazole framework. Key contrasts include:

  • Synthesis : MK51 is synthesized via cyclization of thiophene precursors, whereas the target compound requires urea-forming reagents like carbonyldiimidazole .

Pharmacokinetic and Structural Complexity

The compound 1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl)urea (CAS 1443251-93-1) exemplifies higher structural complexity with a triazolopyridine and tetrahydronaphthalene moiety. Comparisons include:

  • Molecular Weight : The target compound (327.4 g/mol) is smaller, suggesting better membrane permeability than bulkier analogues (>500 g/mol) .
  • Substituent Effects : The tert-butyl and chloro-hydroxyphenyl groups in the analogue enhance metabolic stability but may introduce toxicity risks .

Biological Activity

3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea, identified by its CAS number 2319635-61-3, is a novel compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5OC_{18}H_{19}N_{5}O with a molecular weight of 321.4 g/mol. The compound features a unique scaffold combining a pyrazole ring with urea and thiophene moieties, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and signaling pathways:

  • p38 MAP Kinase Inhibition : Recent studies indicate that compounds similar to this structure exhibit significant inhibitory effects on p38 MAP kinase, an important target in inflammatory diseases. For instance, one study reported that related pyrazolyl ureas demonstrated IC50 values in the nanomolar range against p38 MAPK, showing potential for anti-inflammatory applications .
  • Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal properties. It showed moderate activity against several strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) around 250 µg/mL .
  • Cytotoxic Effects : Preliminary investigations into the cytotoxicity of related compounds have shown promising results in inhibiting cancer cell lines such as U937, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/MIC ValuesReference
p38 MAP Kinase Inhibitionp38 MAPK~53 nM
AntibacterialStaphylococcus aureus250 µg/mL
AntifungalCandida albicans250 µg/mL
CytotoxicityU937 Cells16.23 µM

Case Study 1: Anti-inflammatory Potential

In a study assessing the anti-inflammatory properties of pyrazolyl ureas, one compound exhibited a significant reduction in TNF-alpha production in LPS-stimulated macrophages when administered at a dose of 10 mg/kg orally. This suggests that the compound could be beneficial in treating chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of pyrazolyl ureas against various pathogens. The tested compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea? A: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, 1-methyl-3-(pyridin-2-yl)-1H-pyrazole intermediates are synthesized using transition-metal-catalyzed coupling reactions .
  • Step 2: Alkylation or coupling of the pyrazole moiety with a thiophen-2-yl urea group. This may involve nucleophilic substitution or carbodiimide-mediated coupling under inert conditions .
  • Purification: Column chromatography or recrystallization (e.g., ethanol-acetic acid mixtures) is used to isolate the final compound .

Advanced Synthesis Optimization

Q: How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis? A: Regioselectivity is controlled by:

  • Steric and electronic directing groups: Substituents on the pyridine ring (e.g., pyridin-2-yl) influence reactivity at the pyrazole C5 position due to steric hindrance and electronic effects .
  • Catalytic systems: Pd-catalyzed cross-coupling reactions with ligands like XPhos enhance selectivity for C–H activation at specific positions .
  • Temperature modulation: Lower temperatures (0–5°C) reduce side reactions during alkylation steps .

Biological Activity Screening (Basic)

Q: What in vitro assays are recommended for initial evaluation of this compound’s bioactivity? A: Standard assays include:

  • Kinase inhibition profiling: Use fluorescence-based ADP-Glo™ assays to screen against kinase panels (e.g., ERK1/2, JAK2) due to structural similarities to known kinase inhibitors .
  • Cellular viability assays: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility and permeability: PAMPA or Caco-2 assays to predict oral bioavailability .

Target Identification (Advanced)

Q: How can target engagement be validated for this urea derivative? A: Advanced methodologies include:

  • Cellular thermal shift assays (CETSA): Monitor protein target stabilization upon compound binding in lysates .
  • SPR (Surface Plasmon Resonance): Quantify binding affinity to purified kinases or receptors .
  • CRISPR-Cas9 knockouts: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Analytical Characterization (Basic)

Q: Which analytical techniques are essential for confirming structural integrity? A: Key methods:

  • NMR spectroscopy: 1H/13C NMR to confirm urea (–NH–CO–NH–) and pyrazole/thiophene connectivity .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS for purity (>95%) and molecular weight verification .
  • Elemental analysis: Validate C, H, N, S content (±0.4% theoretical) .

Stability Studies (Advanced)

Q: How can degradation pathways under physiological conditions be investigated? A: Strategies include:

  • Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
  • LC-HRMS: Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways .
  • Kinetic modeling: Use Arrhenius plots to predict shelf-life at 25°C .

Mechanistic Interaction (Basic)

Q: What biochemical assays elucidate the compound’s mechanism of action? A: Preliminary studies include:

  • Enzyme inhibition assays: Measure IC50 values against purified enzymes (e.g., soluble epoxide hydrolase) using fluorogenic substrates .
  • Competitive binding assays: Use radioactive or fluorescent probes (e.g., ATP analogs) to assess competitive vs. allosteric inhibition .

Computational Modeling (Advanced)

Q: How can molecular docking and MD simulations guide SAR optimization? A: Computational approaches involve:

  • Docking (AutoDock Vina): Predict binding poses in kinase ATP-binding pockets (e.g., ERK1/2) and calculate binding energies .
  • Molecular dynamics (GROMACS): Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .
  • QSAR models: Train regression models on pyrazole-urea derivatives to predict activity cliffs .

Data Reproducibility (Basic)

Q: How can batch-to-batch variability in biological activity be minimized? A: Critical controls:

  • Strict synthetic protocols: Document reaction parameters (e.g., stoichiometry, solvent purity) and characterize intermediates .
  • Reference standards: Use commercially available kinase inhibitors (e.g., SCH772984 for ERK1/2) as positive controls in bioassays .
  • Blinded experiments: Assign compound batches randomly to eliminate observer bias .

SAR Studies (Advanced)

Q: What structural modifications enhance selectivity for kinase targets? A: Key findings from analogous compounds:

  • Pyridine vs. pyrazine substitution: Pyridin-2-yl groups improve ERK1/2 affinity due to π-π stacking with Phe residues .
  • Urea linker flexibility: Rigidifying the linker (e.g., cyclopropyl incorporation) reduces off-target binding to COX-2 .
  • Thiophene substitution: 2-Thienyl groups enhance metabolic stability compared to phenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.